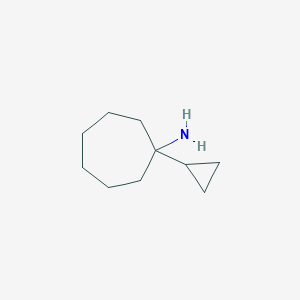

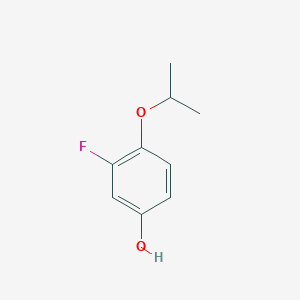

![molecular formula C23H18N2O3S B2995035 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 346649-61-4](/img/structure/B2995035.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The structures of the synthesized compounds are usually confirmed using elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . Quantitative structure–activity relationship (QSAR) models can also be used to correlate molecular chemical structure to biological activity .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the conversion of Pt into PtH2 is considered the first step in some reactions, which further catalyzes the dehydrogenation of benzyl alcohol into benzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, is 282.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用

Synthesis and Chemical Characterization

The synthesis of benzothiazole derivatives, including compounds structurally related to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, has been a focus of research due to their potential therapeutic applications. These compounds are synthesized through various chemical reactions, aiming to explore their diuretic, anticancer, antimicrobial, and antioxidant properties. For instance, a study on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives revealed a promising candidate with significant diuretic activity, showcasing the diversity of applications within the benzothiazole family (M. Yar & Zaheen Hasan Ansari, 2009).

Anticancer Activity

Several benzothiazole derivatives have been evaluated for their anticancer activity against various cancer cell lines. Research indicates that these compounds exhibit moderate to excellent anticancer activity, highlighting their potential as therapeutic agents. A notable study demonstrated the design, synthesis, and evaluation of substituted benzamides for anticancer activity, showing promising results against breast, lung, colon, and ovarian cancer cell lines (B. Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored, with compounds showing potent activity against a range of bacterial and fungal pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant strains. For example, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed molecules with significant potency against pathogenic strains, particularly Gram-positive bacteria and Candida strains (D. Bikobo et al., 2017).

Biological Activities and Potential Therapeutic Applications

Benzothiazole derivatives have been studied for various biological activities, including antiallergic, antitumor, and antioxidant effects. These studies aim to understand the mechanisms underlying their activities and to explore their potential therapeutic applications. For instance, research on the target-based design and synthesis of pyrazole amide derivatives showed promising insecticidal activity, indicating the potential for developing new pest control agents (Xi-le Deng et al., 2016).

作用機序

Target of Action

Benzothiazole derivatives, which this compound is a part of, have been found to inhibit various enzymes and proteins . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives have been reported to exhibit inhibitory activity against the aforementioned targets, leading to their potential anti-tubercular activity . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

These may include pathways related to cell wall synthesis, DNA replication, and various metabolic processes . The downstream effects would likely involve disruption of these processes, potentially leading to cell death in the case of pathogenic organisms.

Result of Action

Given the potential inhibitory activity of benzothiazole derivatives against various targets, the effects could include disruption of essential cellular processes, leading to cell death .

特性

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-14-2-8-18-21(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-20(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIRHJORKEEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)

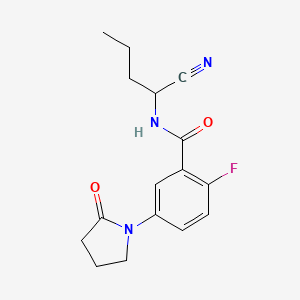

![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)